5-Methyl-5-phenylhexan-3-one

Catalog No.
S1905360
CAS No.
4927-36-0
M.F
C13H18O
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-5-phenylhexan-3-one

CAS Number

4927-36-0

Product Name

5-Methyl-5-phenylhexan-3-one

IUPAC Name

5-methyl-5-phenylhexan-3-one

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C13H18O/c1-4-12(14)10-13(2,3)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3

InChI Key

VEZKFOIEZCNFBT-UHFFFAOYSA-N

SMILES

CCC(=O)CC(C)(C)C1=CC=CC=C1

Canonical SMILES

CCC(=O)CC(C)(C)C1=CC=CC=C1
  • Organic Synthesis

    The presence of a ketone functional group (C=O) suggests 5-Methyl-5-phenylhexan-3-one could be a potential intermediate or target molecule in organic synthesis reactions. Ketones are commonly used as building blocks for more complex molecules in various fields of research, including pharmaceuticals and materials science .

  • Biomedical Research

    The molecule's size and structure place it within a range of interest for pharmaceutical research. Many biologically active molecules fall within a similar range of molecular weight and functional groups . However, further investigation is needed to determine if 5-Methyl-5-phenylhexan-3-one has any specific biological activity.

  • Material Science Research

    Ketones can play a role in the development of new materials due to their ability to participate in various chemical reactions. For instance, certain ketones can be used as precursors to polymers . More research would be needed to determine if 5-Methyl-5-phenylhexan-3-one has specific properties relevant to material science applications.

5-Methyl-5-phenylhexan-3-one is an organic compound characterized by its ketone functional group, with the molecular formula C13H18OC_{13}H_{18}O and a molecular weight of approximately 190.286 g/mol. This compound features a branched chain structure with a phenyl group attached to the fifth carbon and a methyl group attached to the same carbon, which distinguishes it from other ketones. The presence of these groups contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and materials science .

Due to its functional groups:

  • Oxidation: The ketone can be oxidized under certain conditions, although it is generally stable due to the presence of the phenyl group.
  • Reduction: The carbonyl group can be reduced to form corresponding alcohols, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ketone group may be replaced by other functional groups under appropriate conditions.

These reactions highlight its versatility as a building block in organic synthesis .

The synthesis of 5-Methyl-5-phenylhexan-3-one can be achieved through several methods:

  • Alkylation Reactions: This involves the reaction of phenylacetone with methylating agents under basic conditions.
  • Condensation Reactions: Utilizing aldol condensation methods where acetophenone derivatives are reacted with appropriate aldehydes or ketones.
  • Reduction of Ketones: Starting from larger ketones or aromatic compounds that can be reduced to yield 5-Methyl-5-phenylhexan-3-one.

These synthetic routes allow for the production of this compound in laboratory settings, making it accessible for research and industrial applications .

5-Methyl-5-phenylhexan-3-one finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic compounds.
  • Materials Science: The compound may be utilized in developing new materials owing to its chemical reactivity.
  • Pharmaceutical Research: Given its structural characteristics, it could potentially be explored for developing biologically active compounds .

Several compounds share structural similarities with 5-Methyl-5-phenylhexan-3-one, including:

  • 3-Hydroxy-1-phenyl-1-pentanone
  • N-Cyclohexyl-2-nitro-6-prop-2-enylcyclohexan-1-imine
  • 3-Allyl-1-nitro-1-cyclohexene

Uniqueness

The uniqueness of 5-Methyl-5-phenylhexan-3-one lies in its specific combination of a branched alkane structure with a phenyl substituent at the ketone's position. This arrangement provides distinct chemical reactivity and potential biological interactions that may not be present in other similar compounds .

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 1541 companies from 3 notifications to the ECHA C&L Inventory.;
H317 (98.31%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4927-36-0

General Manufacturing Information

3-Hexanone, 5-methyl-5-phenyl-: ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types